molecular formula C13H26Cl2N2O B1390291 Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride CAS No. 1185304-01-1

Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride

Cat. No. B1390291
M. Wt: 297.3 g/mol
InChI Key: XYPFVOUHDHNMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride, also known as CPAD, is a cyclic compound of two organic molecules, a piperidine ring and an amide group. CPAD has been studied extensively and is used in a variety of scientific applications, such as drug synthesis and laboratory experiments.

Scientific Research Applications

Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has been widely studied for its potential use in drug synthesis and laboratory experiments. In drug synthesis, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride can be used to synthesize a variety of drugs, such as opioids, anticonvulsants, and anti-inflammatory drugs. In laboratory experiments, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride can be used to study the mechanism of action, biochemical and physiological effects, and pharmacological properties of various drugs.

Mechanism Of Action

The mechanism of action of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is not yet fully understood. However, it is believed that Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride binds to opioid receptors in the brain, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic, sedative, and anti-inflammatory effects of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride.

Biochemical And Physiological Effects

Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has been shown to have a variety of biochemical and physiological effects. The most prominent effects are its analgesic, sedative, and anti-inflammatory properties. Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has also been shown to reduce nausea and vomiting, as well as to improve appetite. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has been shown to have anticonvulsant and muscle relaxant properties.

Advantages And Limitations For Lab Experiments

Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has a wide range of applications in drug synthesis and laboratory experiments. However, there are some limitations to using Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride in laboratory experiments. For example, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is not very stable, and it can degrade over time. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is not very soluble in water, so it must be dissolved in a solvent such as methanol.

Future Directions

There are a variety of potential future directions for Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride research. One potential direction is to investigate the potential therapeutic applications of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride. For example, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride could be used to treat chronic pain, as well as other conditions such as nausea and vomiting. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride could be used to develop new drugs with improved efficacy and safety profiles. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride. This could lead to a better understanding of the mechanism of action of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride and its effects on the body. Finally, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride could be used to develop new laboratory techniques, such as high-throughput screening methods, to identify new compounds with potential therapeutic applications.

properties

IUPAC Name

N-(2-piperidin-2-ylethyl)cyclopentanecarboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.2ClH/c16-13(11-5-1-2-6-11)15-10-8-12-7-3-4-9-14-12;;/h11-12,14H,1-10H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPFVOUHDHNMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Reactant of Route 5
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Reactant of Route 6
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.